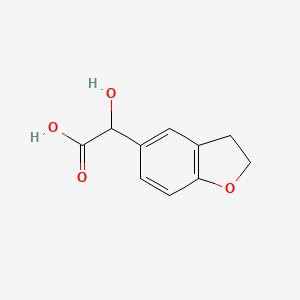

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid

Description

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBVGKNTIBHHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633064 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69999-15-1 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The key step in the preparation of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is the formation of the 2,3-dihydrobenzofuran ring system, typically achieved through cyclization reactions starting from phenolic precursors.

Method from Patent CN105693666A:

Step 1: Synthesis of 2-phenyl phenol

- React aqueous sodium phenolate (10 mol/L) with ethylene chlorohydrin in the presence of copper chloride and iron chloride mixed solid catalyst at 60–70 °C under reflux for 2–3 hours.

- After cooling, the organic layer is separated and washed with sodium hydroxide solution (3–5% mass concentration) multiple times to purify 2-phenyl phenol.

Step 2: Cyclization to 2,3-Dihydrobenzofuran

- Heat the purified 2-phenyl phenol with zinc chloride and manganous chloride solids at 200–220 °C under reflux for 3–4 hours.

- After cooling, wash with sodium hydroxide aqueous solution and collect the fraction boiling at 88–90 °C under reduced pressure to obtain 2,3-dihydrobenzofuran with yields up to 88–90%.

| Step | Reagents and Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 1 | Sodium phenolate, ethylene chlorohydrin, CuCl2/FeCl3 | 60–70 | 2–3 | Not specified |

| 2 | 2-phenyl phenol, ZnCl2, MnCl2 | 200–220 | 3–4 | 88–90 |

This method provides an efficient route to the dihydrobenzofuran core, which is the backbone for further functionalization.

Alternative Transition Metal-Catalyzed Cyclization Approaches

Recent advances include transition metal-catalyzed C–H activation and annulation strategies to construct dihydrobenzofuran scaffolds with functional groups.

- Rhodium-catalyzed C–H activation followed by alkyne insertion and oxidative addition steps can produce 3-alkylidene-2,3-dihydrobenzofuran derivatives.

- Copper-catalyzed C–H alkylation of substituted salicyclaldehydes with aryl cyclopropanols, followed by β-hydride elimination and oxy-Michael addition, yields benzofuranones that can be further functionalized.

These methods offer regioselective and efficient routes to dihydrobenzofuran derivatives, potentially adaptable for hydroxyacetic acid substitution.

Functionalization via Alkylation and Subsequent Hydrolysis

According to WO2009125426A2 patent, alkylation of 2,3-dihydrobenzofuran derivatives with 2-bromoethyl substituents can be performed in the presence of bases such as potassium carbonate and phase transfer catalysts in nitrile solvents.

- The reaction is conducted at reflux for 5–8 hours with dropwise addition of the alkylating agent to control exothermicity.

- Subsequent hydrolysis of esters using lithium hydroxide in methanol yields hydroxyacetic acid derivatives.

This approach allows introduction of side chains that can be converted into hydroxyacetic acid functionalities after appropriate transformations.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization of phenolic precursors with ethylene chlorohydrin under metal chloride catalysis is a robust method for synthesizing the dihydrobenzofuran core with high yields.

- Reduction and hydrolysis steps require careful temperature control to maintain stereochemical integrity and avoid epimerization, especially when targeting trans-isomers.

- Transition metal-catalyzed methods provide versatile platforms for structural diversification but may require optimization for specific hydroxyacetic acid substitutions.

- Alkylation strategies allow for modular introduction of side chains that can be converted into hydroxyacetic acid groups, useful in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid as an antitubercular agent. In particular, it has been included in formulations aimed at enhancing the efficacy of existing tuberculosis treatments.

A study compared various coumaran derivatives, including this compound, using in silico docking methods and in vitro testing to evaluate their antimycobacterial activity. The findings suggested that formulations incorporating this compound exhibited promising results against drug-resistant strains of Mycobacterium tuberculosis. Liposomal drug carrier systems were utilized to improve the stability and cellular uptake of these compounds, significantly enhancing their therapeutic potential .

Table 1: Antitubercular Efficacy of Compounds

| Compound | MIC (μg/mL) | Cellular Uptake (%) |

|---|---|---|

| TB501 | <100 | <2 |

| TB515 | <100 | >100 |

| This compound | TBD | TBD |

Note: TBD indicates values that require further research to determine.

Synthesis of Biologically Active Compounds

The compound serves as a valuable building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new drugs targeting different diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of benzofuran and dihydrobenzofuran often exhibit significant biological activity, making them attractive targets for drug discovery .

Case Studies

- In Vivo Studies on Antitubercular Formulations :

-

Neuroprotective Properties :

- Another area of investigation involves the neuroprotective effects of benzofuran derivatives. Compounds related to this compound have shown promise in protecting neuronal cells from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

2,3-Dihydrobenzofuran-5-boronic acid: Used in cross-coupling reactions to prepare halogenated nucleosides.

5-(2-Aminopropyl)-2,3-dihydrobenzofuran:

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is unique due to its specific structural features, which combine the benzofuran ring with a hydroxyacetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

The compound exhibits a variety of biological effects through several mechanisms:

- Cell Proliferation Inhibition : It has been shown to induce apoptosis in various cancer cell lines, contributing to its anticancer properties. The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.

- Enzyme Interactions : this compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of other therapeutic agents.

The compound's biochemical properties include:

- Antioxidant Activity : It demonstrates significant antioxidant properties, which may protect cells from oxidative stress-related damage.

- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation, as evidenced by its performance in the carrageenan-induced edema model. Modifications to its structure enhance this activity .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

- Anticancer Study : A study demonstrated that derivatives of this compound showed significant antiproliferative effects against human cancer cell lines. The most potent derivatives were identified through structure-activity relationship analyses .

- Antimicrobial Activity : Research indicated that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics against resistant strains like MRSA. This suggests potential for development into new antimicrobial agents .

- Anti-inflammatory Effects : In a model assessing anti-inflammatory activity, modifications to the compound's structure led to enhanced efficacy, showcasing its potential as a therapeutic agent for inflammatory diseases .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as modulation of cellular metabolism and gene expression were observed.

- High Doses : At elevated concentrations, cytotoxic effects were noted in certain cell lines, necessitating careful dose optimization for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or multi-step functionalization of benzofuran precursors. For example, coupling 2,3-dihydrobenzofuran derivatives with hydroxylated acetic acid moieties under anhydrous conditions (e.g., THF, LDA as a base) achieves moderate yields (~40–60%). Optimizing stoichiometry and temperature (e.g., −78°C for lithiation steps) minimizes side reactions like over-oxidation .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to assign proton and carbon environments, particularly the dihydrobenzofuran ring and hydroxyacetic acid moiety. X-ray crystallography (as applied in analogous benzofuran-acetic acid derivatives) resolves stereochemistry and confirms intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

Q. What solubility and stability profiles should researchers consider during experimental design?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. RT) are critical, as the hydroxyacetic acid group may undergo esterification or degradation. Storage at −20°C under inert atmosphere is recommended for long-term preservation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) in the hydroxyacetic acid moiety impact biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) is required to isolate R/S isomers. Pharmacological assays (e.g., enzyme inhibition, receptor binding) reveal stereospecific effects. For instance, the R-configuration in analogous benzofuran derivatives shows enhanced binding affinity to target proteins like cyclooxygenases .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or varying assay conditions. Validate purity via HPLC (≥95%) and standardize assays (e.g., fixed ATP concentrations in kinase studies). Cross-reference with structural analogs (e.g., 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer : Use DFT calculations to predict metabolic hotspots (e.g., hydroxyl group oxidation). Docking studies (AutoDock, Schrödinger) identify steric clashes or hydrogen-bonding interactions in enzyme-binding pockets. For example, fluorination at the benzofuran ring (as in 2,2-difluoro-1,3-benzodioxole-5-acetic acid) reduces CYP450-mediated metabolism .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Continuous-flow reactors improve reproducibility for sensitive steps (e.g., low-temperature lithiation). Chiral chromatography (SFC or HPLC) ensures enantiomeric excess (ee) ≥98% post-synthesis. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.